
5-(Trifluoromethyl)-1H-1,2,3-triazole
Overview
Description
5-(Trifluoromethyl)-1H-1,2,3-triazole is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. The reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring. The trifluoromethyl group can be introduced through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different triazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
Pharmaceutical Applications
The 1H-1,2,3-triazole scaffold has been extensively studied for its pharmacological properties. Compounds containing this structure exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Triazole derivatives have shown effectiveness against various pathogens. For instance, some derivatives have been developed as antifungal agents targeting resistant strains of fungi, particularly in the context of multidrug-resistant pathogens .
- Anticancer Properties : Several studies highlight the potential of 5-(trifluoromethyl)-1H-1,2,3-triazole derivatives in cancer treatment. For example, compounds with this scaffold have been identified as inhibitors of specific kinases involved in cancer progression, demonstrating promising results in preclinical trials .
- Antimalarial Activity : A series of 1H-1,2,4-triazol derivatives have been synthesized with the aim of developing new antimalarial agents. These compounds were designed based on known sulfonamide structures and have shown potential as effective treatments against malaria .
Agrochemical Applications
The unique properties of triazole compounds extend to agrochemicals. The this compound derivatives are being explored for:
- Pesticides and Herbicides : Triazoles are utilized in the development of new agrochemicals due to their ability to inhibit specific biological pathways in pests and weeds. Their effectiveness as fungicides has been particularly noted .
- Plant Growth Regulators : Some triazole derivatives can act as growth regulators in plants, promoting or inhibiting growth depending on the specific chemical structure and application .
Material Science Applications
In material science, this compound shows promise in several areas:
- Fluorescent Materials : Triazole derivatives are being studied for their photophysical properties. Specifically, they can serve as blue-light-emitting materials in OLEDs (Organic Light Emitting Diodes) due to their favorable electrochemical and thermal stability .
- Corrosion Inhibitors : The compound's ability to form stable complexes with metals makes it a candidate for use as a corrosion inhibitor in various industrial applications .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods. The most common approach involves:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method allows for the efficient formation of triazoles from azides and alkynes under mild conditions. Variations in substituents lead to diverse functionalized triazoles with tailored properties suitable for specific applications .
Case Study 1: Anticancer Activity
A recent study evaluated a series of triazole derivatives for their ability to inhibit c-Met kinase activity. One compound demonstrated an IC50 value of 0.005 µM against over 200 kinases, indicating its potential as a therapeutic agent for cancer treatment .
Case Study 2: Antimicrobial Resistance
Research into antimicrobial resistance highlighted the efficacy of triazole-based compounds against resistant strains of fungi. These compounds not only exhibited potent activity but also reduced the risk of developing further resistance compared to traditional antifungals .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
1H-1,2,3-Triazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-Methyl-1H-1,2,3-triazole: Contains a methyl group instead of a trifluoromethyl group, leading to variations in lipophilicity and biological activity.
5-(Chloromethyl)-1H-1,2,3-triazole:
Uniqueness: The presence of the trifluoromethyl group in 5-(Trifluoromethyl)-1H-1,2,3-triazole imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various applications in research and industry .
Biological Activity
5-(Trifluoromethyl)-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the cycloaddition of azides and alkynes through a [3+2] reaction. Various methods have been developed to optimize yields and selectivity in the formation of this compound. For example, a recent study reported a regioselective synthesis via nitrile imines, achieving significant yields under optimized conditions .
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance:
- A derivative showed an IC50 value of 0.43 µM against HCT116 cancer cells, with significant induction of apoptosis and inhibition of cell migration .
- Another compound demonstrated effectiveness against various cancer cell lines including leukemia and melanoma, with GI50 values ranging from 0.10 to 1.47 µM .
Antimicrobial Properties
Triazoles are known for their antimicrobial activities. The compound has been shown to possess antibacterial and antifungal properties, making it relevant in the development of new antimicrobial agents .
The mechanisms underlying the biological activities of this compound include:
- Induction of reactive oxygen species (ROS), leading to apoptosis through mitochondrial pathways .
- Inhibition of key signaling pathways such as NF-kB, which is crucial for cell proliferation in certain cancer types .
Case Study: Anticancer Activity
A study synthesized a series of triazole-containing hybrids and evaluated their anticancer effects. The lead compound exhibited potent activity against multiple cancer cell lines while sparing normal cells from toxicity. The study also reported that treatment led to morphological changes indicative of apoptosis and inhibited colony formation in vitro .
Case Study: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial efficacy of triazole derivatives, compounds were tested against various pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential as new therapeutic agents in infectious diseases .
Data Summary Table
Activity | Cell Line/Pathogen | IC50/GI50 (µM) | Mechanism |
---|---|---|---|
Anticancer | HCT116 | 0.43 | Induction of apoptosis |
Anticancer | Various cancer cell lines | 0.10 - 1.47 | Inhibition of NF-kB |
Antimicrobial | Bacterial pathogens | Varies | Disruption of bacterial cell wall |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(trifluoromethyl)-1H-1,2,3-triazole derivatives, and how can reaction conditions be optimized?
Answer: The synthesis of this compound derivatives typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." Key steps include:
- Precursor Selection : Use trifluoromethyl-substituted alkynes or azides for regioselective triazole formation. For example, 1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole derivatives can be synthesized using 1-(chloromethyl)-3-(trifluoromethyl)benzene and sodium azide with 2-ethynylpyridine .
- Catalyst Optimization : Copper(I) iodide in dimethylformamide (DMF) at 60–80°C enhances reaction efficiency and yield .
- Yield Improvement : Adjust stoichiometry (e.g., 2:1 azide:alkyne ratio) and reaction time (6–24 hours) to maximize product purity (up to 99%) .
Table 1: Example Syntheses of Triazole Derivatives
Q. How does the trifluoromethyl group influence the biological activity of this compound?
Answer: The trifluoromethyl (-CF₃) group enhances lipophilicity, metabolic stability, and binding affinity to hydrophobic enzyme pockets. Key effects include:
- Increased Bioavailability : The -CF₃ group improves membrane permeability, critical for antimicrobial and anticancer activity .
- Electron-Withdrawing Effects : Stabilizes the triazole ring, enhancing interactions with biological targets (e.g., fungal CYP51 in antifungal studies) .
- Case Study : Derivatives like 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline show enhanced activity against Candida albicans compared to non-fluorinated analogs .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (1,4- vs. 1,5-substitution) and confirms trifluoromethyl integration. For example, ¹⁹F NMR can resolve CF₃ coupling patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., C₁₂H₁₀F₃N₃O₂ requires m/z 285.22) .
- X-ray Crystallography : Resolves regiochemical ambiguity in triazole ring substitution, as demonstrated for 2,2,2-trifluoro-1-{5-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]-2-thienyl}-1-ethanone .
Advanced Research Questions
Q. How can regiochemical outcomes (1,4- vs. 1,5-substitution) be controlled during triazole synthesis?
Answer: Regioselectivity in CuAAC is influenced by:
- Catalyst System : Copper(I) catalysts favor 1,4-substitution, while ruthenium catalysts yield 1,5-isomers. For example, Cu(I)-catalyzed reactions of this compound derivatives exclusively form 1,4-regioisomers .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on azides or alkynes direct cycloaddition regiochemistry. Fluorinated aryl azides preferentially form 1,4-triazoles under Cu(I) conditions .
Table 2: Regiochemical Control in Triazole Synthesis
Azide/Alkyne Pair | Catalyst | Regioisomer | Yield | Reference |
---|---|---|---|---|
3-Trifluoromethylphenyl azide + terminal alkyne | CuI | 1,4-triazole | 85% | |
4-Fluorophenyl azide + propargyl alcohol | Ru(II) | 1,5-triazole | 78% |
Q. What computational methods are used to predict the nonlinear optical (NLO) properties of this compound derivatives?
Answer:
- Density Functional Theory (DFT) : Models electron density distribution and hyperpolarizability (β) to predict NLO activity. For example, PCM-DFT studies on 1-(3,4-dimethylphenyl)-5-trifluoromethyl-1H-1,2,3-triazole reveal enhanced β values due to CF₃-induced charge transfer .
- Solvent Effects : Polarizable Continuum Model (PCM) simulations show solvent polarity modulates NLO response, with DMSO increasing β by 30% compared to chloroform .
Q. How do structural modifications (e.g., substituent position) affect the antimicrobial efficacy of this compound derivatives?
Answer:
- Substituent Position : 5-(Trifluoromethyl) at the triazole 5-position improves activity against Gram-positive bacteria (e.g., S. aureus MIC = 2 µg/mL) compared to 4-position analogs (MIC = 8 µg/mL) .
- Hybrid Pharmacophores : Conjugating triazoles with thiazole (e.g., 9c in ) enhances biofilm disruption via dual-target inhibition .
Table 3: Structure-Activity Relationships in Antimicrobial Studies
Compound | Substituent | Target Microbe | MIC (µg/mL) | Mechanism |
---|---|---|---|---|
This compound-4-carboxylic acid | -COOH at C4 | E. coli | 16 | Membrane disruption |
4-[5-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline | -NH₂ at C4 | C. albicans | 4 | CYP51 inhibition |
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Answer:
- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify labile moieties (e.g., ester groups in 5-(trifluoromethyl)triazoles are prone to hydrolysis) .
- Prodrug Design : Mask polar groups (e.g., carboxylic acids) as methyl esters to improve bioavailability. For example, ethyl this compound-4-carboxylate shows 3x higher plasma exposure than the free acid .
Properties
IUPAC Name |
4-(trifluoromethyl)-2H-triazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3/c4-3(5,6)2-1-7-9-8-2/h1H,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBFBUQGVMZWTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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